molecular formula C17H17NS B2914697 2-methyl-3-((2-methylbenzyl)thio)-1H-indole CAS No. 536702-23-5

2-methyl-3-((2-methylbenzyl)thio)-1H-indole

Cat. No.: B2914697
CAS No.: 536702-23-5
M. Wt: 267.39
InChI Key: AEARHXOPSLSOPT-UHFFFAOYSA-N
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Description

The molecule “2-methyl-3-((2-methylbenzyl)thio)-1H-indole” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule has a sulfur-containing thioether group attached to a benzyl group, which is further substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to exhibit the aromaticity of the indole ring system, with the additional steric and electronic effects imparted by the thioether and methyl groups .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the thioether group may influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of the sulfur atom in the thioether group could potentially increase the molecule’s polarity compared to a simple indole .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “2-methyl-3-((2-methylbenzyl)thio)-1H-indole”. If this compound has biological activity, it would depend on the specific biological target and the nature of the interaction .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study of indole derivatives is a significant area of research in medicinal chemistry, due to the prevalence of this motif in biologically active natural products and pharmaceuticals . Future research could involve the synthesis and testing of “2-methyl-3-((2-methylbenzyl)thio)-1H-indole” for various biological activities.

Properties

IUPAC Name

2-methyl-3-[(2-methylphenyl)methylsulfanyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NS/c1-12-7-3-4-8-14(12)11-19-17-13(2)18-16-10-6-5-9-15(16)17/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARHXOPSLSOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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